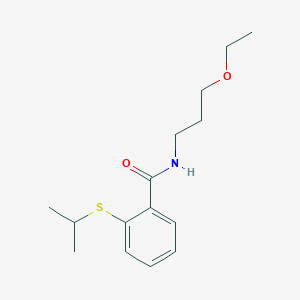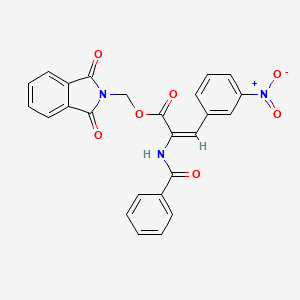![molecular formula C16H20N4O4S B4645329 5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B4645329.png)
5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
概要
説明
5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that combines a piperazine ring with a sulfonyl group, a hydroxy group, and a dihydropyrimidinone core, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting benzylamine with ethylene diamine under controlled conditions.
Sulfonylation: The piperazine ring is then sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core is synthesized by reacting an appropriate aldehyde with urea or thiourea in the presence of a catalyst, such as acetic acid.
Coupling Reaction: The final step involves coupling the sulfonylated piperazine with the dihydropyrimidinone core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted sulfonyl derivatives.
科学的研究の応用
5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders due to its piperazine moiety.
Pharmacology: It can be studied for its potential as a receptor antagonist or agonist, particularly in the context of neurotransmitter receptors.
Industrial Chemistry: The compound’s unique structure makes it a potential candidate for the development of new materials or catalysts.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
作用機序
The mechanism of action of 5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-1H-1,3-BENZODIAZOLE-2-THIOL: This compound has a similar piperazine-sulfonyl structure but with a benzodiazole core instead of a dihydropyrimidinone core.
5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]PYRIDINE-2-THIOL: This compound features a pyridine core and shares the piperazine-sulfonyl moiety.
Uniqueness
The uniqueness of 5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its combination of a piperazine ring, sulfonyl group, and dihydropyrimidinone core, which provides a versatile platform for various chemical modifications and applications
特性
IUPAC Name |
5-(4-benzylpiperazin-1-yl)sulfonyl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-12-14(15(21)18-16(22)17-12)25(23,24)20-9-7-19(8-10-20)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H2,17,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSQHCDZFWAXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE](/img/structure/B4645262.png)
![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B4645280.png)


![4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4645295.png)
![4-fluoro-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4645300.png)
![3-(4-METHOXYPHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]PROPANAMIDE](/img/structure/B4645314.png)
![N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4645317.png)

![3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B4645325.png)
![3-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-5-(4-ISOBUTOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOLE](/img/structure/B4645337.png)
![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4645340.png)
![[4-(2-phenylethyl)-1-(2,3,6-trifluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4645358.png)
![1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4645361.png)
